1-[3-(trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride
Description
1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride is a fluorinated amine derivative characterized by a propargylamine (prop-2-yn-1-amine) backbone linked to a 3-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) substituent confers electron-withdrawing properties, enhancing metabolic stability and modulating lipophilicity, which is critical for pharmaceutical applications . This compound is cataloged as a versatile building block in organic synthesis, particularly in the development of bioactive molecules and ligands for drug discovery .
Properties
CAS No. |
2734906-46-6 |
|---|---|
Molecular Formula |
C10H9ClF3N |
Molecular Weight |
235.63 g/mol |
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]prop-2-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C10H8F3N.ClH/c1-2-9(14)7-4-3-5-8(6-7)10(11,12)13;/h1,3-6,9H,14H2;1H |
InChI Key |
RVORQPPGDPDXED-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(C1=CC(=CC=C1)C(F)(F)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Diazonium Salt Formation
The synthesis begins with 3-trifluoromethylaniline, which undergoes diazotization in aqueous hydrochloric acid (1.5–4 molar equivalents) and sodium nitrite (1–2 equivalents) at 0–25°C. This generates a diazonium salt intermediate, critical for subsequent coupling reactions. The diazotization step typically requires 30 minutes to 3 hours, with optimal yields achieved at 5–10°C.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Diazotization Temp | 0–25°C | |
| Catalyst | CuCl (0.01–0.20 eq) | |
| Reaction Time | 30–90 minutes | |
| Yield (Free Amine) | 41.9–59.1% |
Grignard Reagent and Ketene Assembly
Grignard Complex Formation
An alternative route employs halo-benzotrifluoride isomers (96:3:1 meta:para:ortho ratio) reacted with magnesium in tetrahydrofuran (THF) or diethyl ether, catalyzed by iodine or ethylene dibromide. This generates a Grignard reagent, which is pivotal for carbon-carbon bond formation.
Ketene Addition
The Grignard complex is treated with ketene gas or its equivalents in hydrocarbon solvents (toluene, xylene) at −40 to −70°C. Transition metal ligands such as Fe(AcAc)₃ or Ru(AcAc)₃ enhance regioselectivity, yielding a trifluoromethyl acetophenone intermediate. Subsequent oximation with hydroxylamine hydrochloride (1–1.3 equivalents NaOH) at 40–45°C installs the amine group, followed by hydrochloric acid quench to form the hydrochloride salt.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Grignard Catalyst | Iodine | |
| Reaction Temp | −40 to −70°C | |
| Ligand | Fe(AcAc)₃ | |
| Final Yield | 80–85% |
Reductive Amination of Propargyl Ketones
Ketone Synthesis
A third method involves synthesizing 1-[3-(trifluoromethyl)phenyl]prop-2-yn-1-one via Friedel-Crafts acylation. Aluminum chloride catalyzes the reaction between 3-trifluoromethylbenzene and propargyl chloride in dichloromethane at 0°C.
Reductive Amination
The ketone intermediate undergoes reductive amination using ammonium acetate and sodium cyanoborohydride in methanol. The free amine is isolated via extraction (dichloromethane) and converted to the hydrochloride salt with gaseous HCl.
Key Data:
Comparative Analysis of Methods
Efficiency and Scalability
-
Diazotization Route : Offers moderate yields (41.9–59.1%) but requires hazardous diazonium intermediates.
-
Grignard-Ketene Route : High purity (80–85%) and scalability but demands cryogenic conditions.
-
Reductive Amination : Balanced yield (65–72%) and operational simplicity, though Friedel-Crafts acylation limits functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
1-[3-(trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of trifluoromethyl ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Synthesis Overview
The synthesis of 1-[3-(trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride involves several steps:
- Starting Material: 3-(trifluoromethyl)benzaldehyde.
- Propargylation Reaction: Formation of 3-(trifluoromethyl)phenylpropargylamine.
- Hydrochloride Formation: Conversion of the amine to its hydrochloride salt using hydrochloric acid.
Chemistry
This compound serves as a building block in organic synthesis, facilitating the development of new compounds with varied functionalities. Its trifluoromethyl group enhances lipophilicity and biological activity, making it valuable in designing pharmaceuticals.
Biology
Research indicates that this compound exhibits potential biological activities , such as:
- Enzyme Inhibition: Studies have shown its ability to inhibit specific enzymes, which can be leveraged in drug design.
- Receptor Binding: It modulates serotonergic systems, particularly affecting the 5-HT1A and 5-HT3 receptors, indicating potential use in treating mood disorders.
Medicine
The compound is being explored for its therapeutic effects , particularly for:
- Antidepressant-like Effects: Preliminary studies suggest it may alleviate symptoms of depression by interacting with serotonin receptors.
Case Study 1: Antidepressant Activity
In a study published in a peer-reviewed journal, researchers investigated the effects of various compounds on depression-like behaviors in animal models. The administration of this compound resulted in a significant reduction in depressive symptoms compared to control groups, highlighting its potential as an antidepressant.
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition properties of this compound. It was found to effectively inhibit the activity of certain enzymes involved in metabolic pathways, suggesting its utility in developing treatments for metabolic disorders.
Mechanism of Action
The mechanism of action of 1-[3-(trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to modulate the serotonergic system, particularly the 5-HT1A and 5-HT3 receptors . This modulation can lead to various physiological effects, such as antidepressant-like activity.
Comparison with Similar Compounds
Table 1: Positional Isomers Comparison
Chain Length and Substitution Variations
Modifications to the amine backbone or alkyl chain length influence lipophilicity and receptor interactions:
Table 2: Backbone and Substitution Variations
Functional Group Replacements
Replacement of -CF₃ with other substituents modulates electronic and steric effects:
Table 3: Substituent Effects
Pharmacologically Relevant Analogs
- Cinacalcet Hydrochloride (CAS: 364782-34-3): A clinically approved calcimimetic with a 3-CF₃-phenyl group and a naphthyl-ethylamine chain. The target compound’s propargyl group may offer improved rigidity and selectivity compared to Cinacalcet’s flexible propane backbone .
- 3-(Trimethylsilyl)-2-phenylpropan-1-aminium Chloride : Demonstrates how silyl groups (vs. -CF₃) affect hydrogen bonding and crystal packing, relevant to formulation stability .
Biological Activity
1-[3-(trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride, a compound with the molecular formula C10H9ClF3N, has garnered attention in scientific research for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a trifluoromethyl group attached to a phenyl ring and a prop-2-yn-1-amine moiety. Its unique structure contributes to its biological activity, particularly in modulating various receptor systems.
| Property | Value |
|---|---|
| CAS No. | 2734906-46-6 |
| Molecular Formula | C10H9ClF3N |
| Molecular Weight | 235.63 g/mol |
| IUPAC Name | 1-[3-(trifluoromethyl)phenyl]prop-2-yn-1-amine; hydrochloride |
| InChI Key | RVORQPPGDPDXED-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Material : 3-(trifluoromethyl)benzaldehyde is used as the precursor.
- Formation of Propargylamine : A propargylation reaction converts the aldehyde into 3-(trifluoromethyl)phenylpropargylamine.
- Hydrochloride Formation : The amine is then reacted with hydrochloric acid to yield the hydrochloride salt.
The biological activity of this compound primarily involves its interaction with specific molecular targets, notably in the serotonergic system. It has been shown to modulate the activity of:
- 5-HT1A Receptors : Potential antidepressant-like effects have been observed through receptor binding studies.
- 5-HT3 Receptors : Inhibition of these receptors may contribute to its therapeutic effects.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Antidepressant Activity : Research indicates that compounds with similar structures exhibit significant serotonin uptake inhibition, suggesting potential antidepressant properties .
- Antimicrobial Activity : Investigations into related compounds have shown promising results against bacterial pathogens, indicating that this class of compounds could be explored for antibacterial applications .
- Antimalarial Properties : While not directly studied for malaria, structural analogs have demonstrated efficacy against Plasmodium species, suggesting that further exploration could yield valuable insights .
Comparative Analysis with Similar Compounds
The compound shares structural similarities with other trifluoromethyl-containing compounds, which often exhibit enhanced biological activity due to the electron-withdrawing nature of the trifluoromethyl group.
| Compound Name | Biological Activity |
|---|---|
| 4-(trifluoromethyl)phenylhydrazine hydrochloride | Antimicrobial properties |
| N-(3-(trifluoromethyl)phenyl)selanylprop-2-yn-1-yl benzamide | Anticancer activity |
Q & A
Basic Questions
Q. How can the synthesis of 1-[3-(trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride be optimized for higher yield and purity?
- Methodological Answer :
- Inert Atmosphere : Conduct reactions under nitrogen or argon to prevent moisture interference, as trifluoromethyl groups are sensitive to hydrolysis .
- Reaction Monitoring : Use thin-layer chromatography (TLC) to track reaction progress and ensure completion before purification .
- Purification : Employ recrystallization with solvents like ethanol or acetone, or column chromatography using silica gel and dichloromethane/methanol gradients .
- Yield Optimization : Adjust stoichiometric ratios (e.g., amine-to-acid chloride) and temperature (typically 0–25°C) to minimize side reactions .
Q. What analytical techniques are recommended for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify the propargylamine backbone and trifluoromethylphenyl substitution pattern .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 248.1) .
- Elemental Analysis : Validate chloride content (±0.3% deviation) to confirm hydrochloride salt formation .
Q. What are the key considerations for handling and storing this compound to ensure stability?
- Methodological Answer :
- Moisture Control : Store in airtight containers with desiccants (e.g., silica gel) due to hygroscopicity .
- Temperature : Maintain at –20°C for long-term storage to prevent decomposition .
- Light Sensitivity : Use amber vials to protect against photodegradation, especially for the propargylamine moiety .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro and in vivo pharmacological data for this compound?
- Methodological Answer :
- Metabolic Stability : Assess hepatic microsomal stability (e.g., using rat liver S9 fractions) to identify rapid metabolism .
- Protein Binding : Measure plasma protein binding via equilibrium dialysis; >95% binding may reduce free drug availability in vivo .
- Bioavailability : Conduct pharmacokinetic studies with radiolabeled analogs (e.g., C-labeled) to track absorption and distribution .
Q. What strategies are effective for isolating enantiomers of this compound?
- Methodological Answer :
- Chiral Chromatography : Use Chiralpak® IA/IB columns with hexane:isopropanol (90:10) mobile phases for baseline separation .
- Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) to selectively acylate one enantiomer .
- Crystallization : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) .
Q. How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Electron-Withdrawing Effects : The -CF group deactivates the phenyl ring, directing palladium-catalyzed couplings (e.g., Suzuki) to meta/para positions .
- Stability : The -CF group enhances oxidative stability in Sonogashira reactions compared to non-fluorinated analogs .
Q. What computational methods predict the compound’s binding affinity to neurological targets (e.g., monoamine transporters)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with serotonin transporter (SERT) active sites .
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (AMBER force field) to assess residence time .
- QSAR Models : Train models on analogs (e.g., 3-phenylpropargylamine derivatives) to predict IC values .
Data Contradiction Analysis
Q. How to address contradictory results in enzyme inhibition assays (e.g., MAO-A vs. MAO-B selectivity)?
- Methodological Answer :
- Assay Conditions : Standardize buffer pH (7.4 vs. 8.0) and co-factors (FAD for MAO-A) to reduce variability .
- Control Experiments : Include clorgyline (MAO-A inhibitor) and selegiline (MAO-B inhibitor) as positive controls .
- Orthogonal Assays : Validate with radioligand displacement (e.g., H-pargyline binding) .
Q. What structural analogs show improved pharmacokinetic profiles?
- Methodological Answer :
- SAR Studies : Replace the propargyl group with cyclopropylamine to reduce metabolic oxidation .
- LogP Optimization : Introduce polar substituents (e.g., -OH at para position) to lower logP from 2.8 to 1.5, enhancing solubility .
- Prodrug Design : Synthesize acetylated analogs to improve oral bioavailability .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
